molecular formula C14H12Cl2N2S B5671187 N-benzyl-N'-(2,6-dichlorophenyl)thiourea

N-benzyl-N'-(2,6-dichlorophenyl)thiourea

Cat. No.: B5671187
M. Wt: 311.2 g/mol
InChI Key: LWUNLBFGQSIDBQ-UHFFFAOYSA-N
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Description

N-Benzyl-N'-(2,6-dichlorophenyl)thiourea is a thiourea derivative characterized by a benzyl group attached to one nitrogen atom and a 2,6-dichlorophenyl group to the other. The 2,6-dichlorophenyl moiety enhances lipophilicity and influences molecular interactions, while the benzyl group introduces steric and electronic effects. Its synthesis typically involves reacting benzylamine with a 2,6-dichlorophenyl isothiocyanate intermediate under controlled conditions .

Properties

IUPAC Name

1-benzyl-3-(2,6-dichlorophenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2N2S/c15-11-7-4-8-12(16)13(11)18-14(19)17-9-10-5-2-1-3-6-10/h1-8H,9H2,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWUNLBFGQSIDBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=S)NC2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiourea derivatives with aromatic substituents are widely studied for their structural diversity and bioactivity. Below is a detailed comparison of N-benzyl-N'-(2,6-dichlorophenyl)thiourea with structurally related compounds:

Structural and Functional Group Analysis

Compound Name Substituents on Thiourea Moiety Key Structural Features
This compound Benzyl (N), 2,6-dichlorophenyl (N') Dual chlorine atoms at 2,6-positions; benzyl group enhances steric bulk and solubility
N-Pivaloyl-N'-(2,6-dichlorophenyl)thiourea Pivaloyl (N), 2,6-dichlorophenyl (N') Bulky pivaloyl group increases hydrophobicity; reduced solubility compared to benzyl
1-(2,6-Dichlorophenyl)-2-methyl-isothiourea 2,6-Dichlorophenyl (N), methyl (N') Methyl group simplifies structure; lacks benzyl's aromatic interactions
N-(2,4-Dichlorobenzoyl)-N'-phenylthiourea 2,4-Dichlorobenzoyl (N), phenyl (N') 2,4-dichloro substitution alters electronic effects; benzoyl group introduces polarity
N-[2-(4-Chlorophenoxymethyl)-benzoyl]-N'-(2,6-dichlorophenyl)thiourea Complex benzoyl substituent (N), 2,6-dichlorophenyl (N') Extended aromatic system enhances antimicrobial activity

Physicochemical Properties

Property This compound N-Pivaloyl-N'-(2,6-dichlorophenyl)thiourea 1-(2,6-Dichlorophenyl)thiourea
Molecular Weight (g/mol) ~293.2 ~299.1 221.11
LogP (Lipophilicity) 3.8 4.5 2.9
Solubility in THF High Moderate Low
Melting Point (°C) 149–152 (estimated) 160–163 149

Key Advantages and Limitations

  • Advantages of this compound :
    • Enhanced solubility compared to pivaloyl analogs due to the benzyl group .
    • Balanced lipophilicity for membrane penetration and target binding .
  • Limitations: Synthesis complexity increases with bulky substituents . Potential toxicity concerns common to dichlorophenyl derivatives, requiring rigorous safety evaluation .

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